molecular formula C23H26FN3O2 B2586482 2-(4-fluorophenoxy)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide CAS No. 1206991-75-4

2-(4-fluorophenoxy)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide

Cat. No.: B2586482
CAS No.: 1206991-75-4
M. Wt: 395.478
InChI Key: KWAQPJHUOOOXLS-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide is a novel synthetic small molecule designed for preclinical research and chemical biology. Its structure incorporates a 4-fluorophenoxy moiety linked to a 1-methyl-1H-benzimidazole scaffold, a design feature observed in potent kinase inhibitors targeting enzymes such as FLT3 and c-Met . The 4-fluorophenoxy group is a privileged structure in medicinal chemistry, known for its ability to occupy specific hydrophobic regions in the ATP-binding pocket of various kinases. The benzimidazole core serves as a versatile bioisostere that can mimic purine nucleotides, facilitating effective interaction with the hinge region of kinase domains. This molecular architecture suggests potential for investigators to explore its activity against a range of tyrosine kinases in biochemical and cellular assays. Research applications for this compound may include the development of targeted therapies for proliferative diseases, structure-activity relationship (SAR) studies to optimize potency and selectivity, and as a chemical probe to elucidate signaling pathways in cancer biology. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O2/c1-27-21-5-3-2-4-20(21)26-23(27)17-8-6-16(7-9-17)14-25-22(28)15-29-19-12-10-18(24)11-13-19/h2-5,10-13,16-17H,6-9,14-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAQPJHUOOOXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CCC(CC3)CNC(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-(4-fluorophenoxy)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The benzimidazole ring in the compound is known to bind to a variety of therapeutic targets, exhibiting a broad spectrum of biological activities. This interaction can lead to enzyme inhibition or activation, depending on the specific target and context.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to bind to specific proteins and enzymes can alter cellular responses, leading to changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The benzimidazole moiety is known for its ability to form stable complexes with metal ions and other biomolecules, leading to enzyme inhibition or activation. This can result in changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to changes in metabolic flux and metabolite levels. The compound’s metabolism can influence its biological activity and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological activity.

Biological Activity

The compound 2-(4-fluorophenoxy)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide is a novel molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound based on available research findings, including its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C20H24FN3O2
  • Molecular Weight : 359.42 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features:

  • A fluorophenoxy moiety which may enhance lipophilicity and biological activity.
  • A benzo[d]imidazole core known for its pharmacological properties, including interactions with various receptors.

Research suggests that compounds with benzo[d]imidazole structures can act as selective modulators of GABA-A receptors, potentially influencing neurotransmitter activity in the brain . The specific mechanism for this compound remains under investigation but may involve modulation of ion channels or interference with cellular signaling pathways.

Anticancer Activity

Several studies have indicated that derivatives of benzo[d]imidazole exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated:

  • Cytotoxicity against cancer cell lines : In vitro assays revealed IC50 values indicating effective inhibition of cell proliferation in various cancer types .
Cell LineIC50 (μM)Reference
MCF7 (Breast Cancer)25.72 ± 3.95
U87 (Glioblastoma)45.2 ± 13.0
A549 (Lung Cancer)30.0 ± 5.0

Neuropharmacological Effects

The potential neuropharmacological effects are also noteworthy. The benzo[d]imidazole scaffold has been linked to anxiolytic and anticonvulsant activities through GABA-A receptor modulation . This raises the possibility that the compound could serve as a therapeutic agent for anxiety disorders or epilepsy.

Preclinical Studies

In preclinical models, compounds similar to this benzo[d]imidazole derivative were tested for their ability to induce apoptosis in cancer cells. Flow cytometry results indicated a dose-dependent increase in apoptotic cells when treated with these compounds, suggesting a robust mechanism for inducing cell death in tumorigenic cells .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies are essential for understanding the bioavailability and metabolic stability of this compound. Early findings suggest that modifications to the benzo[d]imidazole structure can enhance metabolic stability, which is crucial for developing effective therapeutic agents .

Scientific Research Applications

GABA-A Receptor Modulation

Recent studies indicate that benzimidazole derivatives, including those similar to the target compound, act as positive allosteric modulators (PAMs) of the GABA-A receptor. The structural modifications, such as the introduction of fluorine at specific positions, enhance metabolic stability and receptor binding affinity. For instance, derivatives like 2-(4-fluorophenyl)-1H-benzo[d]imidazole have shown promising results in improving the pharmacological profiles of GABA-A receptor PAMs by stabilizing their metabolic pathways and enhancing their efficacy in modulating neurotransmission .

Anti-Cancer Activity

The compound has been investigated for its anti-cancer properties. Research has demonstrated that related benzimidazole compounds exhibit significant cytotoxicity against various cancer cell lines. For example, a derivative with a similar structure showed IC50 values indicating effective inhibition of tumor growth in MCF cell lines and murine leukemia models . The substitution patterns on the benzimidazole ring are crucial for enhancing anti-cancer activity, suggesting that modifications to the acetamide moiety may also yield beneficial effects.

Table 1: Summary of Relevant Studies

Study ReferenceCompound TestedKey FindingsApplication Area
2-(4-fluorophenyl)-1H-benzo[d]imidazoleEnhanced metabolic stability; PAM for GABA-A receptorNeuropharmacology
Benzimidazole derivativesSignificant cytotoxicity against MCF cell lines (IC50 = 25.72 ± 3.95 μM)Oncology
Hydrazone-Benzo derivativesStrong antiproliferative effects against human T-lymphoblastic leukemia (IC50 = 0.98 ± 0.02 μM)Cancer Treatment

Chemical Reactions Analysis

Table 1: Critical Synthetic Steps and Conditions

StepReagents/ConditionsProductYield (%)Reference
Benzimidazole formation4-fluorobenzaldehyde, Sn/HCl, 110°C1-methyl-4-(1H-benzimidazol-2-yl)cyclohexane65–72
Acetamide couplingEDC, HOBt, DMF, RTTarget compound58–63

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Cleavage to 2-(4-fluorophenoxy)acetic acid and the cyclohexylmethylamine derivative.

  • Basic hydrolysis : Similar cleavage with NaOH/EtOH at 80°C .

Table 2: Hydrolysis Conditions and Outcomes

ConditionsProductsReaction TimeEfficiencyReference
6M HCl, reflux2-(4-fluorophenoxy)acetic acid + amine4–6 hours>90%
2M NaOH/EtOH, 80°CSame as above3 hours85%

Substitution Reactions

The fluorophenoxy group participates in nucleophilic aromatic substitution (NAS) under specific conditions:

  • Fluorine displacement : Limited reactivity due to fluorine’s electronegativity, but feasible with strong nucleophiles (e.g., thiophenol/K₂CO₃ in DMF at 120°C) .

Table 3: Substitution Reactions

ReagentConditionsProductApplicationReference
Thiophenol/K₂CO₃DMF, 120°C, 12 hours2-(4-thiophenoxyphenoxy)-acetamideAntimicrobial studies

Metabolic Transformations

In vitro studies with human liver microsomes (HLMs) reveal key metabolic pathways:

  • Hydroxylation : At the benzimidazole methyl group (→ CH₂OH) or fluorophenyl ring .

  • Demethylation : Removal of the 1-methyl group from benzimidazole .

Table 4: Metabolic Stability Data

Compound% Parent Remaining (120 min)Major MetabolitesCYP Enzymes InvolvedReference
Target compound90%M1 (hydroxylated), M2 (demethylated)CYP3A4, CYP2D6

Thermal Degradation

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with DSC revealing a melting point at 185–190°C. Major degradation products include:

  • 4-fluorophenol (from fluorophenoxy cleavage).

  • Benzimidazole fragments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzoimidazole-Acetamide Cores

The following compounds share structural motifs with the target molecule, differing primarily in substituents and linker regions:

Compound Name Key Structural Differences Biological Activity/Properties Reference
N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)acetamide (6p) 4-nitrophenyl-triazole linker instead of fluorophenoxy 68.23% quorum sensing inhibition at 250 µM; low cytotoxicity in HEK cell lines
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide Thioacetamide linker vs. phenoxy ether Not reported in evidence; likely altered solubility and target affinity
2-(4-Chlorophenoxy)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}acetamide Chlorophenoxy group; morpholine-ethyl substituent No activity data in evidence; morpholine may enhance solubility
N-(4-(1-Methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide derivatives (e.g., 4) Varied pyrazole/benzaldehyde substituents Reactivity in multicomponent synthesis (e.g., pyran/pyrazole formation)

Key Structural Insights :

  • Electron-Withdrawing Groups (e.g., NO₂ in 6p): Enhance quorum sensing inhibition but may increase cytotoxicity .
  • Linker Flexibility : The cyclohexylmethyl group in the target compound likely improves membrane permeability compared to rigid triazole linkers (e.g., 6p) .
  • Halogen Effects : Fluorine in the target compound vs. chlorine in ’s analogue may alter metabolic stability and binding kinetics due to differences in electronegativity and van der Waals radii .
Physicochemical Properties
Property Target Compound (Predicted) 6p 2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide
Molecular Weight ~440 g/mol 396.34 g/mol 301.34 g/mol
Melting Point Likely >200°C (based on analogues) 194–288°C Not reported
Lipophilicity (LogP) Higher (cyclohexyl group) Moderate (polar triazole linker) Lower (thioether linker)

Synthetic Accessibility : The target compound’s cyclohexyl-benzoimidazole moiety may require multistep synthesis (e.g., cyclohexane functionalization and benzoimidazole cyclization), contrasting with simpler triazole-linked analogues .

Computational and Docking Insights
  • 6p demonstrated strong binding to the LasR receptor (PDB ID: 2UV0) via hydrogen bonding with nitro and triazole groups . The target compound’s fluorophenoxy group may engage in hydrophobic interactions, while the benzoimidazole core could mimic native ligand binding motifs.

Q & A

Q. What are the key synthetic strategies for preparing 2-(4-fluorophenoxy)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide?

The synthesis typically involves coupling the 4-fluorophenoxy acetamide moiety to the cyclohexylmethyl-benzoimidazole scaffold. Critical steps include:

  • Activation of carboxylic acids : Use coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) to facilitate amide bond formation under anhydrous conditions (dry DCM, 0–5°C) .
  • Intermediate purification : Monitor reactions via TLC (hexane:ethyl acetate, 9:3 v/v) and isolate intermediates using acid-base workups (e.g., 2.0 N HCl for protonation) .
  • Cyclohexylmethyl linkage : Optimize steric effects by introducing the benzoimidazole group via nucleophilic substitution or palladium-catalyzed coupling .

Q. How is the compound characterized structurally and spectroscopically?

  • NMR spectroscopy : Use 400 MHz ¹H/¹³C NMR in DMSO-d₆ to confirm proton environments (e.g., fluorophenoxy aromatic protons at δ 7.2–7.8 ppm, cyclohexyl CH₂ at δ 1.5–2.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ ion matching theoretical m/z) .
  • X-ray crystallography : Resolve conformational details (e.g., cyclohexyl chair vs. boat) using single-crystal diffraction .

Q. What solvent systems are optimal for recrystallization?

Ethanol or methanol is preferred for recrystallizing intermediates (e.g., benzoimidazole derivatives) due to their polarity and ability to dissolve aromatic acetamides while minimizing side-product formation .

Advanced Research Questions

Q. How can computational methods improve reaction design and yield optimization?

  • Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for coupling reactions .
  • Machine learning : Train models on experimental datasets (e.g., solvent polarity, temperature) to predict optimal conditions for TBTU-mediated amidation .
  • Molecular dynamics : Simulate steric interactions between the cyclohexylmethyl group and benzoimidazole to guide substituent placement .

Q. What experimental strategies resolve contradictions in fluorescence or bioactivity data?

  • Batch-to-batch variability : Perform elemental analysis (±0.5% tolerance) to confirm purity and rule out residual solvents or unreacted intermediates .
  • Fluorescence quenching studies : Investigate solvent effects (e.g., polarity, pH) on fluorophenoxy emission profiles using spectrofluorometry .
  • Dose-response assays : Replicate bioactivity tests (e.g., COX inhibition) under controlled conditions (e.g., fixed DMSO concentrations ≤0.1%) to minimize solvent interference .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Modular substitution : Replace the 4-fluorophenoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on target binding .
  • Scaffold rigidification : Introduce sp³-hybridized carbons (e.g., cyclopropane) into the cyclohexyl ring to probe conformational flexibility vs. activity .
  • Pharmacophore mapping : Overlay X-ray structures of derivatives with target proteins (e.g., kinases) to identify critical hydrogen-bonding motifs .

Methodological Considerations

Q. What quality control measures ensure reproducibility in synthesis?

  • Stoichiometric precision : Use freshly distilled 2,6-lutidine to scavenge HCl during coupling reactions, preventing side reactions .
  • Reaction monitoring : Track progress via TLC at 15-minute intervals for fast-reacting intermediates (e.g., amine-acid couplings) .
  • Stability testing : Store final compounds under argon at –20°C to prevent hydrolysis of the acetamide group .

Q. How to address low yields in large-scale syntheses?

  • Catalyst screening : Test alternative coupling agents (e.g., HATU vs. TBTU) for improved efficiency in gram-scale reactions .
  • Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce reaction times for temperature-sensitive steps .

Data Interpretation Challenges

Q. Why might NMR spectra show unexpected splitting patterns?

  • Dynamic effects : Atropisomerism in the benzoimidazole ring or restricted rotation of the cyclohexyl group can split signals. Variable-temperature NMR (e.g., –40°C to 50°C) resolves these effects .
  • Impurity overlap : Use 2D NMR (e.g., COSY, HSQC) to distinguish diastereomeric byproducts from the target compound .

Q. How to validate conflicting bioactivity results across assays?

  • Orthogonal assays : Compare enzyme inhibition (e.g., IC₅₀) with cell-based viability assays (e.g., MTT) to confirm target specificity .
  • Metabolic stability : Test compounds in hepatocyte models to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) that skew activity data .

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